molecular formula C22H20ClN3O2S B11934901 rac-1-(2-chlorophenyl)-N-[1-(1-phenylethyl)-1H-benzimidazol-5-yl]methanesulfonamide

rac-1-(2-chlorophenyl)-N-[1-(1-phenylethyl)-1H-benzimidazol-5-yl]methanesulfonamide

Cat. No.: B11934901
M. Wt: 425.9 g/mol
InChI Key: LGZJDOMWASTSDR-UHFFFAOYSA-N
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Description

C2BA-4, also known as 1-(2-chlorophenyl)-N-[1-(1-phenylethyl)-1H-benzimidazol-5-yl]methanesulfonamide, is a synthetic compound that has garnered significant interest in scientific research due to its potent and specific activation of the human Pregnane X receptor. This receptor plays a crucial role in the regulation of drug-metabolizing enzymes and drug transporters, making C2BA-4 a valuable tool in pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C2BA-4 involves multiple steps, starting with the preparation of the benzimidazole core This is typically achieved through the condensation of o-phenylenediamine with an appropriate aldehyde under acidic conditions The resulting benzimidazole is then subjected to sulfonation using methanesulfonyl chloride in the presence of a base such as triethylamine

Industrial Production Methods

Industrial production of C2BA-4 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production quality and scalability.

Chemical Reactions Analysis

Types of Reactions

C2BA-4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the sulfonamide group to an amine.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

C2BA-4 has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Serves as a tool to study the regulation of drug-metabolizing enzymes and transporters.

    Medicine: Investigated for its potential therapeutic effects in modulating drug metabolism and reducing drug-drug interactions.

    Industry: Utilized in the development of new pharmaceuticals and in the study of drug safety and efficacy.

Mechanism of Action

C2BA-4 exerts its effects by specifically activating the human Pregnane X receptor. This activation leads to the induction of various drug-metabolizing enzymes, such as cytochrome P450 3A4 and 2B6, and drug transporters. The compound binds to the ligand-binding domain of the receptor, causing a conformational change that facilitates the recruitment of coactivators and the subsequent transcriptional activation of target genes.

Comparison with Similar Compounds

C2BA-4 is unique in its high specificity and potency as an activator of the human Pregnane X receptor. Similar compounds include:

    SR12813: Another activator of the Pregnane X receptor but with lower potency.

    Rifampicin: A well-known antibiotic that also activates the Pregnane X receptor but with broader effects on other receptors.

    Hyperforin: A natural product with Pregnane X receptor activation properties but with less specificity compared to C2BA-4.

C2BA-4 stands out due to its selective activation and higher potency, making it a valuable compound for targeted pharmacological studies.

Properties

Molecular Formula

C22H20ClN3O2S

Molecular Weight

425.9 g/mol

IUPAC Name

1-(2-chlorophenyl)-N-[1-(1-phenylethyl)benzimidazol-5-yl]methanesulfonamide

InChI

InChI=1S/C22H20ClN3O2S/c1-16(17-7-3-2-4-8-17)26-15-24-21-13-19(11-12-22(21)26)25-29(27,28)14-18-9-5-6-10-20(18)23/h2-13,15-16,25H,14H2,1H3

InChI Key

LGZJDOMWASTSDR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N2C=NC3=C2C=CC(=C3)NS(=O)(=O)CC4=CC=CC=C4Cl

Origin of Product

United States

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